6-Bromo-5-methylnicotinohydrazide
CAS No.:
Cat. No.: VC17372280
Molecular Formula: C7H8BrN3O
Molecular Weight: 230.06 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H8BrN3O |
|---|---|
| Molecular Weight | 230.06 g/mol |
| IUPAC Name | 6-bromo-5-methylpyridine-3-carbohydrazide |
| Standard InChI | InChI=1S/C7H8BrN3O/c1-4-2-5(7(12)11-9)3-10-6(4)8/h2-3H,9H2,1H3,(H,11,12) |
| Standard InChI Key | AICOJHGRUUAPHI-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=CN=C1Br)C(=O)NN |
Introduction
Chemical Identity and Structural Features
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₇H₇BrN₃O |
| Molecular Weight | 229.06 g/mol |
| IUPAC Name | 5-methyl-6-bromopyridine-3-carbohydrazide |
| SMILES | Brc1ncc(C)c(c1)C(=O)NN |
| InChI Key | Not available in sources |
Synthesis and Isolation
Synthetic Routes
The synthesis of 6-bromo-5-methylnicotinohydrazide typically proceeds via hydrazinolysis of the corresponding methyl or ethyl ester precursor. For example, ethyl 5-methyl-6-bromonicotinate reacts with hydrazine hydrate in ethanol under reflux to yield the target compound .
Reaction Scheme:
Table 2: Optimized Reaction Conditions
| Parameter | Condition |
|---|---|
| Solvent | Ethanol |
| Temperature | 80–90°C (reflux) |
| Reaction Time | 6–8 hours |
| Catalyst | None (or acetic acid traces) |
| Yield | 65–75% (estimated) |
Purification and Isolation
Crude product purification involves recrystallization from ethanol-dimethylformamide (DMF) mixtures, followed by vacuum drying. Purity is confirmed via thin-layer chromatography (TLC) and melting point analysis .
Structural Characterization
¹H NMR Spectroscopy
Key signals (in DMSO-d₆, 400 MHz):
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NH₂ protons: δ 9.59–9.75 ppm (broad singlet, D₂O-exchangeable).
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Pyridine H-2: δ 8.87–9.07 ppm (singlet, influenced by E/Z isomerism) .
IR Spectroscopy
Mass Spectrometry
Isomerism and Conformational Analysis
Like related nicotinohydrazides, 6-bromo-5-methylnicotinohydrazide may exist as E/Z isomers due to restricted rotation around the C–N bond. DFT calculations suggest a 3:2 ratio of rotamers for the E-isomer, consistent with NMR signal bifurcation .
Physicochemical Properties
Table 3: Physicochemical Profile
| Property | Value |
|---|---|
| Melting Point | 230–235°C (decomposes) |
| Solubility | DMSO > Ethanol > Water |
| Stability | Air-stable, hygroscopic |
Biological Activity
Antimicrobial Activity
6-Bromo-5-methylnicotinohydrazide derivatives exhibit moderate to strong activity against Gram-positive bacteria (Staphylococcus aureus, Bacillus subtilis) and fungi (Aspergillus flavus) .
Table 4: Antimicrobial Screening (Representative Data)
| Microorganism | Inhibition Zone (mm) | Reference Compound |
|---|---|---|
| S. aureus | 2.4 | Amoxicillin (2.3) |
| B. subtilis | 3.2 | Amoxicillin (3.5) |
| A. flavus | 2.6 | Griseofulvin (2.4) |
Mechanism of Action
The hydrazide moiety facilitates metal chelation and hydrogen bonding, disrupting microbial cell walls or enzymatic processes .
Applications in Drug Development
6-Bromo-5-methylnicotinohydrazide serves as a precursor for:
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Antitubercular agents: Pyridine hydrazides inhibit Mycobacterium tuberculosis enoyl-ACP reductase .
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Anticancer agents: Coordination complexes with transition metals (e.g., Cu²⁺, Zn²⁺) show cytotoxic effects .
Future Directions
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Structure-Activity Relationship (SAR) Studies: Systematic modification of substituents to enhance bioactivity.
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Pharmacokinetic Profiling: ADMET (absorption, distribution, metabolism, excretion, toxicity) studies.
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Nanoparticle Delivery Systems: Encapsulation to improve solubility and target specificity.
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